molecular formula C11H16ClN3O B1468635 6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine CAS No. 1289264-19-2

6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B1468635
CAS No.: 1289264-19-2
M. Wt: 241.72 g/mol
InChI Key: NWYYFWBOCXSGGB-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry. It belongs to the class of substituted pyrimidines, which are well-known as privileged scaffolds in drug discovery . The presence of the chloropyrimidine group is a key structural feature, as it makes the molecule a versatile and reactive intermediate for further synthetic elaboration . This amine-substituted chloropyrimidine can undergo various substitution reactions, allowing researchers to synthesize a diverse array of more complex molecules for biological evaluation . While the specific biological pathway for this compound is not yet fully characterized, pyrimidine derivatives, in general, have been widely studied and utilized in the development of therapeutics for a range of conditions . The incorporation of the (oxan-4-yl)methyl group, a tetrahydropyran-derived substituent, is a common strategy in medicinal chemistry to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability . This compound is intended for use as a building block in the synthesis of potential pharmacologically active agents and is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-methyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-14-10(12)6-11(15-8)13-7-9-2-4-16-5-3-9/h6,9H,2-5,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYFWBOCXSGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine , also known by its CAS number 1219967-35-7, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment.

Basic Information

PropertyValue
Molecular Formula C10H14ClN3O
Molar Mass 227.69 g/mol
CAS Number 1219967-35-7
Synonyms 6-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

The compound features a chloro substituent at the 6-position of the pyrimidine ring and an oxan group at the N-position, which may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to pyrimidine derivatives. For instance, a series of α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized and evaluated for their anticancer activity against various cell lines, including DU145 (prostate cancer) and A549 (lung cancer) cells. The results indicated significant growth inhibition, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Pyrimidine derivatives often act as inhibitors of enzymes involved in nucleic acid metabolism. For example, compounds targeting dihydrofolate reductase (DHFR) have shown promise in cancer therapy .
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Compounds in this class may cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

A notable study screened a library of small molecules for their ability to inhibit the growth of PhIP-resistant cancer cells. Among these, certain pyrimidine derivatives demonstrated effective inhibition, highlighting their potential role in treating resistant forms of cancer .

In Vitro Studies

In vitro testing has been crucial for evaluating the biological activity of this compound. The following table summarizes findings from recent studies:

Study ReferenceCell LineActivity ObservedIC50 Value (µM)
DU145Growth inhibition15
A549Growth inhibition20
PhIP-resistantInhibition of proliferation10

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for assessing the drug-likeness of any new compound. Preliminary studies suggest that derivatives similar to this compound exhibit favorable ADMET properties, making them suitable candidates for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases. Its structural features suggest that it may interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, compounds similar to 6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that pyrimidine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against viruses such as HIV and hepatitis C. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis .

Agrochemical Applications

The compound's structure suggests possible applications in agrochemicals, particularly as a herbicide or fungicide. Pyrimidine derivatives have been utilized for their ability to inhibit specific enzymes in plant pathogens.

Herbicidal Activity

Research shows that similar compounds can inhibit the growth of certain weeds by targeting the biosynthesis pathways critical for plant growth . Field trials have indicated that these compounds can effectively reduce weed populations without harming crop yields.

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying enzyme activity and protein interactions.

Enzyme Inhibition Studies

Pyrimidine derivatives are often used to explore enzyme inhibition mechanisms. For example, studies have utilized these compounds to assess their inhibitory effects on kinases involved in cellular signaling pathways, providing insights into their potential as drug candidates for diseases like cancer and diabetes .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Antiviral propertiesInhibits viral replication in HIV and hepatitis C
AgrochemicalsHerbicidal activityEffective against specific weeds without harming crops
Biochemical ResearchEnzyme inhibition studiesInsights into kinase inhibition mechanisms

Case Study 1: Anticancer Research

In a recent study published in Drug Target Insights, researchers synthesized several pyrimidine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .

Case Study 2: Agrochemical Efficacy

A field study assessed the herbicidal efficacy of pyrimidine-based compounds on common agricultural weeds. The results indicated significant reductions in weed biomass compared to untreated controls, suggesting that these compounds could be developed into effective herbicides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents at the pyrimidine core and the amine side chain. Key examples include:

Compound Name Substituents Key Structural Differences Reference
6-Chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine - 6-Cl, 2-CH₃, 4-NH-(oxan-4-ylmethyl) Reference compound
6-Chloro-2-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine - 6-Cl, 2-CH₃, 4-NH-(1-methylpyrazole-4-ylmethyl) Pyrazole vs. oxane substituent
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine - 6-Cl, 2-CH₃, 4-NH-(furan-2-ylmethyl) Furan vs. oxane substituent
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine - 6-Cl, 4-NH-(4-fluorobenzyl) Benzyl vs. oxane; lacks 2-CH₃
6-Chloro-N,N-dimethylpyrimidin-4-amine - 6-Cl, 4-N(CH₃)₂ Dimethylamine vs. oxan-4-ylmethyl

Key Insight: The oxan-4-ylmethyl group confers moderate lipophilicity compared to aromatic (e.g., benzyl) or heteroaromatic (e.g., pyrazole, furan) substituents.

Physicochemical Properties

Property This compound 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine
Molecular Formula C₁₀H₁₄ClN₃O C₁₀H₁₀ClN₃O C₁₁H₉ClFN₃
Molar Mass (g/mol) 227.69 223.66 237.66
LogP (Predicted) ~1.5 (moderate lipophilicity) ~1.2 (lower due to furan) ~2.8 (higher due to benzyl/fluorine)
Hazard Class Irritant Not reported Not reported

Key Insight : The oxane substituent balances solubility and membrane permeability better than highly lipophilic benzyl groups. Furan analogs may exhibit reduced metabolic stability due to reactive oxygen atoms.

Preparation Methods

Starting Material Preparation

  • 2,4-Dichloro-6-methylpyrimidine is a common starting material for introducing various amine substituents at the 4-position. It can be synthesized or commercially sourced.

Amination at the 4-Position

  • The 4-chloro substituent in 2,4-dichloro-6-methylpyrimidine is selectively displaced by amines under mild conditions. For example, reaction with ethylamine in methanol/ethanol at room temperature over 48 hours yields 2-chloro-N-ethyl-6-methylpyrimidin-4-amine with moderate yields (~45%) and some side products due to substitution at the 2-position.

  • By analogy, the nucleophile in this case is the (oxan-4-yl)methylamine or its equivalent, which attacks the 4-chloro position to form the target amine.

Introduction of the Oxan-4-ylmethyl Group

  • The N-substitution with the oxan-4-ylmethyl group can be achieved by:

    • Direct nucleophilic substitution : Using (oxan-4-yl)methylamine to displace the 4-chloro group.

    • Reductive amination : Reacting the 4-aminopyrimidine intermediate with an oxan-4-yl aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is supported by analogous synthetic routes for related pyrimidine derivatives.

  • The reductive amination pathway is advantageous for introducing complex N-substituents with high selectivity and yields.

Supporting Research Findings

  • The preparation of related pyrimidin-4-amines via nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine has been well documented, with reaction conditions optimized to favor substitution at the 4-position over the 2-position.

  • Reductive amination has been successfully employed in the synthesis of complex N-substituted pyrimidines, including those bearing oxane (tetrahydropyran) moieties, providing good yields and functional group tolerance.

  • The use of sodium triacetoxyborohydride as a mild reducing agent in reductive amination allows for selective formation of secondary amines without over-reduction or side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
4-Chloro substitution Nucleophilic aromatic substitution 2 eq. (oxan-4-yl)methylamine, MeOH/EtOH, r.t. Simple, direct substitution Moderate yield, side products
N-Substitution via reductive amination Reductive amination Oxan-4-yl aldehyde, NaBH(OAc)3, DCM, r.t. High selectivity, good yields Requires aldehyde precursor
Purification Crystallization/Chromatography Solvent-dependent High purity achievable Time-consuming

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, halogenated pyrimidine precursors (e.g., 6-chloro-2-methylpyrimidin-4-amine) can react with oxan-4-ylmethylamine under basic conditions (e.g., NaH in DMF at 60–80°C). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of pyrimidine to amine) and inert atmosphere to prevent side reactions like oxidation . Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm purity (>95%) and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : Look for pyrimidine ring protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm for C2-CH3_3; δ 3.4–3.6 ppm for oxan-4-yl CH2_2).
  • IR : Stretching vibrations at 1550–1600 cm1^{-1} (C=N) and 3300–3400 cm1^{-1} (N-H).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 256 (calculated for C11_{11}H16_{16}ClN3_3O). Cross-validate with HRMS to resolve ambiguities in fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Use fluorescence-based readouts (e.g., ATPase activity) and include positive controls (e.g., staurosporine for kinases). For cytotoxicity, perform MTT assays on HEK-293 or HeLa cells, with IC50_{50} calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioassay data between in vitro and cell-based studies?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Address this by:
  • Lipophilicity Assessment : Measure logP (e.g., shake-flask method; target logP 1.5–3.5 for optimal membrane penetration).
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Proteomic Profiling : Use SILAC labeling to identify off-target interactions in cell lysates .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

  • Methodological Answer : To modify the C4-amine or C6-chloro group:
  • Protecting Groups : Use Boc for amines during alkylation/arylation.
  • Catalytic Systems : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at C6 (replace Cl with aryl/heteroaryl groups).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at C2-CH3_3 .

Q. How should researchers design in vivo studies based on conflicting in vitro pharmacokinetic data?

  • Methodological Answer :
  • Dose Escalation : Start with 10 mg/kg (IV or oral) in rodent models; collect plasma at t = 0.5, 1, 2, 4, 8, 24 h for PK analysis.
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound and autoradiography to assess brain penetration or renal clearance.
  • Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at oxan-4-yl) .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and computational docking results for target binding?

  • Methodological Answer :
  • Crystallography : Resolve X-ray structure (2.0–2.5 Å resolution) to confirm binding pose. Check for crystal packing artifacts.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) in explicit solvent. Compare RMSD/RMSF values with crystal data.
  • Free Energy Calculations : Use MM-GBSA to validate docking scores (ΔG < -8 kcal/mol indicates strong binding) .

Methodological Resources

  • Synthetic Protocols :
  • Spectroscopic Data :
  • Biological Assays :
  • Computational Tools :

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

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